Cas no 5693-09-4 (2-benzhydrylidenebutanedioic Acid)

5693-09-4 structure
Product name:2-benzhydrylidenebutanedioic Acid
2-benzhydrylidenebutanedioic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-benzhydrylidenebutanedioic Acid
- benzhydrylidene-succinic acid; 2-(diphenylmethylene)butanedioic acid; AR-1C9188; AC1L6OU2; AC1Q5V6S; SureCN7813930; Benzhydryliden-bernsteinsaeure; Diphenylmethylen-bernsteinsaeure; 2-(Diphenylmethyliden)-bernsteinsaeure; NSC113022; CTK5A5960; (diphenylmethylene)-butanedioic acid; 2-(diphenylmethylidene)butanedioic acid;
- 2-(diphenylmethylidene)butanedioic acid
- AKOS024331727
- DS-010564
- SCHEMBL7813930
- 5693-09-4
- DTXSID00296986
- Butanedioic acid,(diphenylmethylene)-
- NSC113022
- NSC-113022
- 2-(Diphenylmethylene)succinic acid
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- Inchi: InChI=1S/C17H14O4/c18-15(19)11-14(17(20)21)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21)
- InChI Key: GIQJJONBEIEFCV-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=C(CC(=O)O)C(=O)O)C2=CC=CC=C2
Computed Properties
- Exact Mass: 282.08922
- Monoisotopic Mass: 282.089209
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6
- XLogP3: 3.2
Experimental Properties
- Density: 1.289
- Boiling Point: 443.3°C at 760 mmHg
- Flash Point: 236°C
- Refractive Index: 1.625
- PSA: 74.6
- LogP: 3.04780
2-benzhydrylidenebutanedioic Acid Related Literature
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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